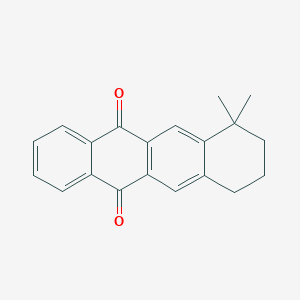
7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione is an organic compound with the molecular formula C20H18O2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dimethyl-1,4-naphthoquinone with a suitable dienophile can lead to the formation of the desired tetracene derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and controlled oxidation are often employed. The use of advanced reactors and purification systems ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the tetracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science.
Scientific Research Applications
7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: The compound is used in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism by which 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione exerts its effects involves interactions with specific molecular targets. For instance, its quinone derivatives can participate in redox cycling, generating reactive oxygen species that can induce cellular damage. This property is being explored for its potential in cancer therapy, where selective induction of oxidative stress in cancer cells can lead to their apoptosis.
Comparison with Similar Compounds
- 7,8,9,10-Tetrahydrotetracene-5,12-dione
- 6,11-Dihydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione
Comparison: Compared to its analogs, 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione exhibits unique chemical stability and reactivity due to the presence of the dimethyl groups. These groups can influence the compound’s electronic properties, making it more suitable for specific applications in organic electronics and material science.
Properties
CAS No. |
88659-85-2 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
10,10-dimethyl-8,9-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O2/c1-20(2)9-5-6-12-10-15-16(11-17(12)20)19(22)14-8-4-3-7-13(14)18(15)21/h3-4,7-8,10-11H,5-6,9H2,1-2H3 |
InChI Key |
YCAKMXCCXPXLNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=CC3=C(C=C21)C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















